Fusicoccin A
Description
Historical Context and Discovery of Fusicoccin (B1218859) A
The story of Fusicoccin A (FC) began nearly six decades ago with the investigation of a devastating canker disease affecting almond and peach trees in Southern Italy. nih.gov Scientists isolated the causative agent, a fungus then classified as Fusicoccum amygdali, now known as Phomopsis amygdali. nih.gov Researchers observed that the symptoms of the disease, such as wilting of leaves, extended to parts of the plant not yet colonized by the fungus, suggesting the involvement of a translocatable phytotoxin. nih.gov This hypothesis spurred studies to isolate and characterize the substances produced by the fungus in culture filtrates. nih.gov
In 1964, a group of researchers led by A. Ballio successfully isolated the main diterpene-glucoside responsible for these effects and named it this compound. nih.govwikipedia.org This compound was found to reproduce the wilting symptoms by inducing an irreversible opening of the stomata, which led to uncontrolled transpiration. nih.gov Subsequent research confirmed that FC is a vivotoxin, as it was isolated from both artificially inoculated green peaches and naturally infected almond shoots. nih.gov The structure of this compound was elucidated in 1968, revealing a unique carbotricyclic diterpene core. nih.gov This discovery paved the way for extensive research into its biological activity and mode of action. nih.gov
Fungal Origin and Biological Role of this compound in Phytopathogenesis
This compound is a secondary metabolite produced by the plant-pathogenic fungus Phomopsis amygdali. nih.govnih.gov This fungus infects almond and peach trees, causing cankers on the branches and leading to chlorosis and necrosis of distal leaves. nih.gov The production of this compound is a key virulence factor for the fungus. The toxin is secreted by the fungus during infection and is translocated to other parts of the plant, where it exerts its phytotoxic effects. nih.gov
The primary role of this compound in phytopathogenesis is to disrupt the host plant's water balance. nih.govresearchgate.net It achieves this by targeting the plasma membrane H⁺-ATPase in the guard cells of the plant's stomata. wikipedia.orgtriyambak.org By irreversibly activating this proton pump, this compound causes an influx of potassium ions into the guard cells, leading to osmotic water uptake and swelling. wikipedia.org This results in the persistent and irreversible opening of the stomata, leading to excessive water loss through transpiration and ultimately causing the characteristic wilting of the leaves. nih.govwikipedia.org This disruption of the plant's physiological processes facilitates the progression of the fungal disease.
The biosynthesis of this compound in the fungus is a complex process. It involves a unique chimera diterpene synthase, P. amygdali fusicoccadiene synthase (PaFS), which possesses both prenyltransferase and terpene cyclase activities. nih.govnih.gov This enzyme converts universal C5 isoprene (B109036) units into the tricyclic hydrocarbon precursor of fusicoccins. nih.govnih.gov
Overview of this compound's Diverse Biological Impact in Eukaryotic Systems
While initially identified as a phytotoxin, the biological impact of this compound extends beyond its role in plant disease. Its unique mechanism of action has made it a valuable tool in plant physiology and has garnered interest for its effects in other eukaryotic systems. nih.govnih.gov The ability of FC to stimulate fundamental plant processes stems from its capacity to activate the plasma membrane H⁺-ATPase by mediating its interaction with 14-3-3 proteins, a family of regulatory proteins found in all eukaryotes. nih.govoup.com
In plants, besides inducing stomatal opening, this compound has been shown to stimulate a variety of physiological processes, including cell enlargement, breaking of seed dormancy, nutrient uptake, and H⁺ extrusion. nih.govmdpi.com These effects are often similar to those induced by the plant hormone auxin, making FC a useful tool for studying these processes. nih.govresearchgate.net
The discovery that this compound's activity is mediated by 14-3-3 proteins has opened up new avenues of research into its effects on animal cells. nih.govoup.com 14-3-3 proteins are involved in the regulation of numerous cellular processes, and their dysfunction is implicated in various diseases, including cancer. nih.govnih.gov this compound has been shown to stabilize the interaction between 14-3-3 proteins and their client proteins in animal cells, influencing pathways involved in cell proliferation, apoptosis, and migration. medchemexpress.com For instance, it has been observed to induce apoptosis in cancer cells and shows potential anticancer activity. medchemexpress.com Furthermore, research suggests that FC-A can decrease alpha-synuclein-dependent cell death in neuronal models, highlighting its potential as a therapeutic compound for synucleinopathies like Parkinson's disease. nih.gov
Data Tables
Table 1: Key Research Findings on this compound
| Research Finding | Organism/System | Effect of this compound | Reference(s) |
|---|---|---|---|
| Induction of irreversible stomatal opening | Higher Plants | Causes wilting due to uncontrolled transpiration. | nih.gov |
| Activation of plasma membrane H⁺-ATPase | Plants | Stabilizes the interaction between H⁺-ATPase and 14-3-3 proteins. | nih.govoup.comnih.gov |
| Stimulation of cell elongation and growth | Plants | Promotes an increase in tissue growth. | nih.gov |
| Breaking of seed dormancy | Plants | Initiates germination. | nih.govusp.br |
| Stabilization of 14-3-3 protein-protein interactions | Eukaryotic Systems | Modulates various signaling pathways. | oup.commedchemexpress.com |
| Induction of apoptosis | Cancer Cells | Shows potential as an anticancer agent. | medchemexpress.com |
Table 2: Timeline of Key Discoveries in this compound Research
| Year | Discovery | Significance | Reference(s) |
|---|---|---|---|
| ~1960s | Isolation of Phomopsis amygdali as the causal agent of almond and peach canker disease. | Led to the investigation of phytotoxins produced by the fungus. | nih.gov |
| 1964 | Isolation and naming of this compound. | Identified the primary phytotoxic compound. | nih.govwikipedia.org |
| 1968 | Elucidation of the chemical structure of this compound. | Revealed its unique diterpene glucoside structure. | nih.gov |
| 1994 | Identification of 14-3-3 proteins as the binding partners of this compound. | Uncovered the molecular basis of its mechanism of action. | oup.com |
| 1998 | Demonstration that this compound activates the plasma membrane H⁺-ATPase by stabilizing its binding to 14-3-3 proteins. | Detailed the mechanism of action in plants. | nih.govoup.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H56O12 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |
InChI Key |
KXTYBXCEQOANSX-PUESDPPPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Origin of Product |
United States |
Biosynthetic Pathways of Fusicoccin a
Elucidation of Fusicoccin (B1218859) A Diterpenoid Core Formation
The core of Fusicoccin A is a unique 5-8-5 tricyclic diterpenoid structure known as fusicoccane. wikipedia.org Early biosynthetic studies sought to determine whether this compound was a true diterpene derived from a C20 precursor or a rearranged sesterpenoid. nih.gov Through labeling experiments using isotopes like ¹⁴C and ³H from mevalonic acid lactone (MVA), it was established that this compound is indeed a diterpene. nih.gov
The formation of the characteristic fusicoccane skeleton proceeds from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP). nih.govpnas.org The cyclization of GGDP into the tricyclic hydrocarbon precursor, (+)-fusicocca-2,10(14)-diene, is a critical step. nih.govpnas.org This process involves a concerted C1,11–C10,14-bicyclization followed by a C2,6-cyclization. beilstein-journals.org The initial cyclization of GGDP is catalyzed by a remarkable multifunctional enzyme, as detailed in the following section.
Enzymatic Machinery in this compound Production
The biosynthesis of this compound involves a series of enzymatic reactions that build and functionalize the molecule. These enzymes include a unique diterpene synthase, various oxygenases, and enzymes for glycosylation and other modifications.
The key enzyme responsible for the formation of the fusicoccane core is P. amygdali fusicoccadiene synthase (PaFS). nih.govpnas.org PaFS is an unusual and highly efficient multifunctional enzyme. nih.gov
Activity:
PaFS exhibits both prenyltransferase and terpene cyclase activity. nih.govpnas.org
The C-terminal domain acts as a prenyltransferase, synthesizing GGDP from the C5 isoprene (B109036) units, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). wikipedia.orgnih.govnih.gov
The N-terminal terpene cyclase domain then catalyzes the cyclization of the newly formed GGDP into (+)-fusicocca-2,10(14)-diene. nih.govpnas.orgnih.gov
This dual functionality allows for the efficient production of fusicoccadiene directly from C5 precursors, independent of the cellular GGDP pool. nih.gov Heterologous expression of PaFS alone in E. coli results in the accumulation of fusicocca-2,10(14)-diene (B1251661). nih.gov
Full-length PaFS is an allosteric enzyme for GGDP cyclization. nih.gov When incubated with GGDP, it primarily produces fusicoccadiene (64%), along with minor products like delta-araneosene (9%). uniprot.org
Structural Features:
PaFS is a bifunctional enzyme with two distinct domains connected by a flexible linker. pnas.orgresearchgate.net
It possesses an αα domain architecture, which is distinct from the αβγ domain architecture of many plant diterpene synthases. nih.gov
The C-terminal domain is a class I terpenoid synthase α-fold, while the N-terminal domain is also an α domain. nih.gov
Cryo-electron microscopy has revealed that full-length PaFS forms a central octameric core of prenyltransferase domains with the cyclase domains radiating outwards. digitellinc.com This oligomerization is thought to create an "agglomeration effect," facilitating substrate channeling between the active sites. digitellinc.com
Following the formation of the fusicocca-2,10(14)-diene skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (P450s) and dioxygenases to functionalize the molecule. nih.govuniprot.org
Cytochrome P450 Monooxygenases:
The first oxidation step is catalyzed by the P450 monooxygenase PaP450-2, which hydroxylates the C-8 position to yield fusicocca-2,10(14)-diene-8-beta-ol. uniprot.org
Subsequently, another P450, PaP450-1, hydroxylates the C-16 position to produce fusicocca-2,10(14)-diene-8β,16-diol. uniprot.org
A P450 enzyme, Orf7, has been reported to oxidize the C9 position in the biosynthesis of this compound. beilstein-journals.org
Dioxygenases:
An α-ketoglutarate-dependent dioxygenase (fc-dox) catalyzes the oxidation of the 16-hydroxyl group of fusicocca-2,10(14)-diene-8β,16-diol to an aldehyde, forming 8β-hydroxyfusicocca-1,10(14)-dien-16-al. uniprot.orgnih.govacs.org These dioxygenases are considered key enzymes in determining the final aglycone structure. nih.govacs.org
Short-Chain Dehydrogenase/Reductase (SDR):
A short-chain dehydrogenase/reductase (fc-sdr) then reduces the newly formed aldehyde to yield fusicocca-1,10(14)-diene-8β,16-diol. uniprot.orgnih.govacs.org
The following table summarizes the key enzymes involved in the functionalization of the fusicoccane skeleton.
| Enzyme Name | Enzyme Type | Function |
| PaP450-2 | Cytochrome P450 Monooxygenase | Hydroxylation at C-8 of fusicocca-2,10(14)-diene. uniprot.org |
| PaP450-1 | Cytochrome P450 Monooxygenase | Hydroxylation at C-16 of fusicocca-2,10(14)-diene-8-beta-ol. uniprot.org |
| Orf7 | Cytochrome P450 Monooxygenase | Oxidation at C-9. beilstein-journals.org |
| fc-dox | α-ketoglutarate-dependent Dioxygenase | Oxidation of the C-16 hydroxyl to an aldehyde. uniprot.orgnih.gov |
| fc-sdr | Short-Chain Dehydrogenase/Reductase | Reduction of the C-16 aldehyde to an alcohol. uniprot.orgnih.gov |
The final steps in this compound biosynthesis involve glycosylation and further modifications of the aglycone and the sugar moiety. nih.gov
Glycosylation: this compound is a diterpene glucoside, meaning a glucose molecule is attached to the diterpene aglycone. nih.govwikipedia.org This glycosylation step is a crucial part of the biosynthetic pathway.
Methylation: The hydroxyl group at CH₂-16 is methylated, a reaction involving S-adenosylmethionine as the methyl donor. nih.gov
Pentenylation: A t-pentenyl group is added to the sugar moiety. nih.gov
Acetylation: Acetyl groups are added to the hydroxyl group at C-3 of the aglycone and to the C-3' position of the glucose moiety. nih.gov
Feeding experiments with intermediates such as 19-deoxydideacetylFC (FC-J) and fusicoccin H (FC-H) have helped to elucidate the sequence of these final modification steps. nih.gov It is hypothesized that starting from FC-H, the t-pentenylation of the sugar and the methylation of the C-16 hydroxymethyl group are followed by hydroxylation and subsequent acetylation at C-19, and acetylation at C-3' of the sugar. nih.gov
Genetic Organization of this compound Biosynthesis: Gene Clusters
In fungi, genes responsible for the biosynthesis of secondary metabolites are often physically linked in the genome, forming biosynthetic gene clusters. unl.edu This is also the case for this compound. nih.gov
Genome walking experiments downstream of the PaFS gene revealed the presence of other genes involved in the pathway. nih.gov
The fusicoccin biosynthetic genes are located in at least two separate loci. researchgate.net One cluster contains four genes, while the other contains nine genes, making a total of 13 genes involved in the biosynthesis. researchgate.net
The identified gene cluster near PaFS includes genes encoding for a 2-oxoglutarate-dependent dioxygenase, a cytochrome P450 monooxygenase, and a short-chain dehydrogenase/reductase, which aligns with the enzymatic activities required for the functionalization of the fusicococcane skeleton. wikipedia.orgnih.gov
The table below lists some of the genes identified in the this compound biosynthetic gene cluster.
| Gene | Putative Function |
| PaFS | Fusicoccadiene synthase (prenyltransferase and terpene cyclase). nih.gov |
| PaDOL4-1 | 2-oxoglutarate-dependent dioxygenase-like gene. nih.gov |
| PaP450L4-1 | Cytochrome P450 monooxygenase-like gene. nih.gov |
| PaSDRL4-1 | Short-chain dehydrogenase/reductase-like gene. nih.gov |
| PaManL4-1 | α-mannosidase-like gene. nih.gov |
| Orf9 | Putative role in natural product biosynthesis. researchgate.net |
Precursor Incorporation and Metabolic Flux in this compound Formation
The biosynthesis of the this compound backbone begins with the fundamental building blocks of isoprenoid synthesis. nih.gov
Precursors: The C5 isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the primary precursors. nih.govpnas.org These are typically derived from the mevalonate (B85504) pathway in fungi. nih.gov
Molecular Mechanisms of Fusicoccin a Action
Fusicoccin (B1218859) A Interaction with Plasma Membrane H+-ATPases
The most well-characterized effect of Fusicoccin A is the potent and largely irreversible activation of the plant plasma membrane H+-ATPase. mdpi.comnih.gov This enzyme, often called the "master enzyme," creates the electrochemical proton gradient necessary for nutrient uptake and cell growth. researchgate.net this compound's activation of the H+-ATPase is not direct but is mediated through a sophisticated interplay with 14-3-3 proteins. nih.govchinbullbotany.com The toxin enhances the association between 14-3-3 proteins and the H+-ATPase, leading to sustained pump activity. researchgate.netnih.gov
The plasma membrane H+-ATPase possesses an autoinhibitory domain located at its C-terminus. nih.govresearchgate.net In its basal state, this domain represses the pump's activity. Activation occurs when this C-terminal domain is displaced. nih.govresearchgate.net this compound facilitates this activation by stabilizing the binding of a 14-3-3 protein to the C-terminus of the H+-ATPase. researchgate.net This binding is dependent on the phosphorylation of a penultimate threonine residue within the C-terminal domain of the H+-ATPase. mdpi.com The interaction locks the autoinhibitory domain in a position away from the catalytic site, resulting in constitutive activation of the enzyme. researchgate.netnih.gov Studies involving trypsin treatment, which cleaves the autoinhibitory domain, have shown that once the H+-ATPase is activated by this compound, it cannot be further stimulated by trypsin, suggesting they share a common mechanism of activation via displacement of the C-terminus. nih.govresearchgate.net
14-3-3 proteins are essential co-factors in the action of this compound on H+-ATPase. nih.gov These highly conserved eukaryotic proteins act as scaffolds, binding to phosphorylated serine or threonine residues on a vast number of client proteins. nih.gov In the context of H+-ATPase regulation, a 14-3-3 protein recognizes and binds to the phosphorylated C-terminus of the pump. mdpi.com This initial interaction is a prerequisite for this compound's effect. The toxin does not bind effectively to either the 14-3-3 protein or the H+-ATPase alone; instead, it requires the formation of the binary complex to create its binding site. nih.govembopress.org All tested isoforms of 14-3-3 proteins from both yeast and Arabidopsis have been shown to activate the H+-ATPase in the presence of fusicoccin. nih.gov This demonstrates that the 14-3-3 protein is the direct activator molecule for the H+-ATPase, with this compound acting as a molecular glue to solidify this regulatory interaction. nih.gov
The definitive mechanism of action involves the formation of a stable ternary complex comprising the 14-3-3 protein, the phosphorylated C-terminal tail of the H+-ATPase, and this compound. nih.gov X-ray crystallography has revealed the precise molecular architecture of this complex. nih.govembopress.org The phosphopeptide from the H+-ATPase C-terminus settles into the conserved binding groove of the 14-3-3 protein. nih.gov this compound does not induce a significant conformational change in the 14-3-3 protein or the peptide upon binding. nih.govembopress.org Instead, it slots into a pre-existing cavity formed at the interface between the 14-3-3 protein and the C-terminus of its client peptide. nih.govembopress.org By occupying this pocket, this compound makes contacts with both the 14-3-3 protein and the H+-ATPase peptide, effectively acting as a staple. nih.govacs.org Isothermal titration calorimetry data shows that this compound and the phosphopeptide mutually increase each other's binding affinity for the 14-3-3 protein by approximately 90-fold. nih.govembopress.org This stabilization locks the H+-ATPase in its active state. researchgate.net
Expanding the Scope: this compound Modulation of 14-3-3 Protein-Protein Interactions (PPIs)
Research has established that this compound is not merely a plant-specific toxin but a general modulator of 14-3-3 PPIs in eukaryotes. nih.govacs.org This has opened avenues for its use as a chemical probe to study 14-3-3 functions in mammalian cells and as a potential starting point for drug development. researchgate.netnih.gov this compound stabilizes the interaction between 14-3-3 and a specific subset of its client proteins, offering a strategy to enhance rather than inhibit cellular pathways. nih.govcell.com
Beyond the plant H+-ATPase, this compound has been shown to stabilize the interaction of 14-3-3 proteins with a variety of other client proteins in different eukaryotic systems. This ability to modulate diverse PPIs underscores its potential as a versatile research tool.
Table 1: Eukaryotic 14-3-3 Client Proteins Targeted by this compound
| Client Protein | Function | System | Reference |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Transcription factor involved in breast cancer | Human | nih.govacs.org |
| GCN1 | Stress response regulator | Mammalian | cell.com |
| RAF proto-oncogene (C-Raf) | Serine/threonine protein kinase in signaling pathways | Human | mdpi.com |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Ion channel | Human | mdpi.com |
| Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) | Oncoprotein | Human | vu.nl |
The ability of this compound to stabilize 14-3-3 PPIs is not universal; it exhibits selectivity based on the structural features of the client protein's binding motif. acs.org The canonical 14-3-3 binding motifs are not typically susceptible to this compound stabilization. acs.org Instead, this compound specifically targets interactions involving a C-terminal recognition sequence. nih.govacs.org
Systematic analysis has defined the key structural requirements for this activity. nih.govresearchgate.net The client phosphoprotein must possess a C-terminal motif, generally described as XpZ-B-COOH, where 'pZ' is a phosphorylated serine or threonine and 'B' is the crucial C-terminal residue. acs.org The identity of this terminal residue is a critical determinant for effective stabilization by this compound. nih.govresearchgate.net
Table 2: C-Terminal Residue Requirements for this compound Activity
| Residue Type | Specific Amino Acids | Compatibility with this compound | Reference |
|---|---|---|---|
| Small Alkyl Group | Valine (V), Leucine (L), Isoleucine (I) | Most Compatible | nih.gov |
This requirement for a small amino acid at the extreme C-terminus is due to the nature of the binding pocket that this compound occupies. nih.gov This structural insight has been used to perform bioinformatic searches, which have successfully identified a database of 119 potential new 14-3-3 client proteins that could be targeted by this compound. nih.gov
Isoform-Specific Effects of this compound on 14-3-3 Interactions in Diverse Biological Contexts
This compound (FC) acts as a molecular stabilizer of protein-protein interactions (PPIs) between 14-3-3 adapter proteins and their various partner phosphoproteins. nih.govacs.orgnih.gov While the general mechanism of action is understood, the influence of different 14-3-3 isoforms on the activity of this compound is an area of active investigation, particularly as there are seven distinct isoforms in humans (α/β, ε, ζ, τ/θ, η, and γ). acs.orgchemrxiv.orgacs.org Despite high degrees of sequence and structural similarity, evidence points towards tissue-specific expression and unique in vivo functions for these isoforms. nih.govacs.orgnih.govchemrxiv.org
Research into the isoform-specificity profile of this compound has revealed modest but significant preferences for certain 14-3-3 isoforms depending on the specific client protein. nih.govchemrxiv.org Studies using recombinant human 14-3-3 isoforms and phosphopeptides mimicking the C-terminal recognition domains of known FC target proteins have shown that this compound can differentially stabilize PPIs involving the 14-3-3σ isoform. nih.govnih.govacs.org This finding is particularly noteworthy given that 14-3-3σ has distinct biological roles compared to other isoforms and is known to be a mediator of cell death pathways, often being suppressed in various cancers. acs.org
The interaction stabilized by this compound typically involves a C-terminal recognition sequence on the client protein, rather than the more common internal RXXpS/TXP motif. nih.govacs.org The stabilization arises from this compound binding to a hydrophobic cavity formed at the interface of the 14-3-3 protein and its phosphorylated client, acting as a "molecular glue". acs.org The observed isoform preferences, although modest in vitro, suggest that it may be feasible to develop variants of this compound with enhanced selectivity for individual 14-3-3 isoforms, which could lead to more targeted therapeutic agents. nih.govnih.govchemrxiv.org
| 14-3-3 Isoform | Key Characteristics & FC-A Interaction Profile | Biological Context Example |
|---|---|---|
| 14-3-3σ | FC-A demonstrates differential stabilization of PPIs involving this isoform, dependent on the client protein. nih.govnih.govacs.org | Plays distinct roles in mediating cell death pathways and is often suppressed in cancer. acs.org |
| Other Isoforms (α/β, ε, ζ, τ/θ, η, γ) | FC-A can stabilize interactions with these isoforms, but preferences are observed depending on the specific phospholigand. chemrxiv.org | Involved in a wide range of vital regulatory processes including signal transduction, apoptosis, and cell cycle progression. mdpi.com |
This compound Influence on Cellular Ion Transport and Membrane Potential Dynamics
This compound exerts a profound influence on cellular ion transport, primarily by modulating the activity of key plasma membrane pumps and channels. This activity is a direct consequence of its ability to stabilize the interaction between these transporters and 14-3-3 proteins.
This compound Regulation of Plasma Membrane K+ Channels (e.g., KAT1)
This compound has been shown to activate the inward-rectifying potassium (K+) channel KAT1 from Arabidopsis thaliana. nih.govoup.com This regulation occurs through an indirect mechanism mediated by 14-3-3 proteins. The KAT1 channel possesses a 14-3-3 binding site at its C-terminus. nih.govoup.com The binding of a 14-3-3 protein to this site enhances the channel's conductance by increasing the maximal current and positively shifting the voltage dependency of its gating. nih.govoup.com
This compound potentiates this effect by stabilizing the KAT1/14-3-3 complex. nih.gov Crystallographic data of the ternary complex reveal that this compound binds at a noncanonical site, underscoring the adaptability of the toxin. nih.gov This stabilization locks the channel in a more active state, promoting K+ uptake into the cell. This mechanism is analogous to its well-documented effect on the plasma membrane H+-ATPase, suggesting a common regulatory pathway for two critical elements of K+ uptake in plant cells. nih.govoup.com
This compound-Activated Ca2+-ATPases and Their Significance
Beyond its effects on proton pumps and potassium channels, this compound also activates plasma membrane Ca2+-ATPases. oup.comoup.com Studies using cell suspension cultures of Corydalis sempervirens have demonstrated that treatment with this compound activates an erythrosine-sensitive Ca2+ pump. oup.comoup.com The mechanism of activation involves a lowering of the enzyme's apparent Km for ATP, making the pump more efficient at lower ATP concentrations. oup.comoup.com
The activation of the Ca2+-ATPase is significant as it points to a more complex mechanism of action for this compound than solely the activation of the H+-ATPase. oup.comoup.com The Ca2+-ATPase is crucial for maintaining calcium homeostasis by actively extruding Ca2+ ions from the cytoplasm. oup.com By modulating its activity, this compound can influence cellular calcium levels, which is a critical secondary messenger involved in a multitude of signaling pathways and regulatory processes. oup.com Interestingly, the effect of this compound on the Ca2+-ATPase is lost during subcellular fractionation procedures, suggesting that the activation mechanism requires soluble components, likely including 14-3-3 proteins, that are lost during purification. oup.comoup.com
Integrated Mechanistic Models of this compound's Impact on Ion Homeostasis
The impact of this compound on ion homeostasis is best understood through an integrated model that considers its simultaneous effects on multiple ion transporters. The primary and most well-known effect is the potent activation of the plasma membrane H+-ATPase. nih.govnih.gov This is achieved by this compound stabilizing the complex between the pump's autoinhibitory C-terminal domain and a 14-3-3 protein, thereby relieving the inhibition. nih.govbiologists.com
The resulting large-scale extrusion of protons (H+) has two immediate consequences:
Acidification of the extracellular space.
Hyperpolarization of the plasma membrane potential.
This hyperpolarization provides the electrochemical driving force for the uptake of cations. This compound's concurrent stabilization of the 14-3-3/KAT1 channel interaction makes these K+ channels more active and sensitive, allowing them to capitalize on the favorable membrane potential to facilitate K+ influx. nih.govnih.gov
Signal Transduction Pathways Modulated by this compound through 14-3-3 Interactions
The ability of this compound to stabilize 14-3-3 protein-protein interactions allows it to modulate a vast array of signal transduction pathways, as 14-3-3 proteins are hub proteins that interact with hundreds of signaling molecules. mdpi.com These interactions are central to the regulation of pathways involved in cell cycle control, apoptosis, and development. mdpi.combiologists.com
By locking a client protein in a 14-3-3-bound state, this compound can effectively alter the client's function, localization, or interaction with other proteins. This has been demonstrated in non-plant systems, highlighting the conserved nature of 14-3-3 signaling. For instance, in amphibian embryos, exposure to this compound perturbs 14-3-3 protein function and randomizes the left-right body axis, indicating that 14-3-3 proteins are a crucial component of developmental signaling pathways. biologists.com
In mammalian cells, this compound has gained attention for its pro-apoptotic and neuroprotective properties, which are linked to its stabilization of specific 14-3-3 PPIs. nih.govacs.org The modulation of these interactions can influence the activity of key signaling kinases and transcription factors involved in cancer and neurological disorders. nih.gov Therefore, this compound serves not only as a powerful tool for studying plant physiology but also as a chemical probe to dissect the complex roles of 14-3-3 proteins in diverse signaling networks across different kingdoms of life. biologists.comresearchgate.net
Plant Physiological Responses to Fusicoccin a
Fusicoccin (B1218859) A-Induced Stomatal Opening and Associated Physiological Alterations
A hallmark effect of Fusicoccin A is its ability to induce irreversible stomatal opening in higher plants researchgate.netoup.comresearchgate.net. This occurs through the activation of PM H⁺-ATPases located in the guard cells of the stomata researchgate.netoup.comnih.gov. The activated proton pumps extrude H⁺ ions from the guard cells, leading to hyperpolarization of the plasma membrane. This hyperpolarization drives the influx of K⁺ ions and other solutes into the guard cells, increasing their turgor pressure and causing the stomatal pores to open researchgate.netoup.comnih.gov.
The constitutive opening of stomata induced by FC-A has significant physiological consequences. It leads to an increase in transpiration rates, which can reduce leaf water potential and, under prolonged exposure, contribute to wilting and plant death researchgate.netresearchgate.net. Interestingly, FC-A application has also been shown to induce the expression of pathogenesis-related (PR) genes in some plant species, suggesting a potential interaction with plant defense signaling pathways nih.gov.
This compound Effects on Cell Enlargement and Plant Tissue Growth Dynamics
Table 1: Effects of this compound on Pea Stem Cortical Cell Turgor Pressure
| Treatment | Time (h) | Average Turgor Pressure Change (bar) | Final Plateau Pressure (bar) |
| Control | 1 | -1.0 | 3.8 |
| This compound | 1 | -1.8 | 2.8 |
Note: Data represents changes in turgor pressure in pea stem cortical cells after excision and isolation from an external water supply, with FC-A treatment compared to controls. The decrease in pressure is attributed to cell wall relaxation. nih.gov
Influence of this compound on Plant Nutrient Uptake Processes
This compound significantly influences the uptake of essential nutrients, particularly potassium (K⁺) researchgate.netnih.govnih.govtandfonline.comtandfonline.com. The hyperpolarization of the plasma membrane caused by FC-A-mediated H⁺ extrusion creates a strong electrochemical gradient. This gradient drives the uptake of K⁺ and other ions into the cell through various transporters and channels researchgate.netnih.gov.
Studies on rice varieties have shown that FC-A treatment leads to a marked increase in K⁺ uptake. For instance, the landrace 'Bico Ganga' exhibited a 48% increase in K⁺ uptake after FC-A treatment, while the improved variety 'IAC-47' showed a 17% increase under similar conditions tandfonline.comtandfonline.com. This highlights that the response to FC-A can vary considerably among different plant genotypes. A negative correlation has been observed between the final pH of the experimental medium and the total K⁺ uptake, suggesting that the extent of proton extrusion directly impacts nutrient absorption tandfonline.comtandfonline.com.
Table 2: Effect of this compound on Potassium (K⁺) Uptake in Rice Varieties
| Rice Variety | Treatment | K⁺ Uptake Increase (%) |
| Bico Ganga | FC-A | 48 |
| IAC-47 | FC-A | 17 |
| Agulha | FC-A | Less affected |
| Piaui | FC-A | Most affected |
Note: Percentage increase in K⁺ uptake relative to controls after FC-A treatment. Specific percentage values for Agulha and Piaui were not provided in a directly comparable format. tandfonline.comtandfonline.com
This compound and Dormancy Alleviation in Plant Seeds
This compound has demonstrated efficacy in breaking seed dormancy and promoting germination across various plant species researchgate.netnih.govcapes.gov.brslideshare.netresearchgate.netcambridge.org. It can act as a substitute for environmental cues like light or endogenous hormones such as gibberellic acid (GA) and abscisic acid (ABA) in initiating germination capes.gov.brresearchgate.net. Notably, FC-A can counteract the inhibitory effects of ABA on seed germination capes.gov.brresearchgate.net.
The mechanism involves FC-A-induced extracellular acidification, which can potentiate GA-mediated responses, such as the production of α-amylase in cereal aleurone layers capes.gov.brcambridge.org. Research indicates that FC-A can induce germination in dormant wheat seeds and significantly stimulate germination in light-requiring lettuce seeds, often outperforming GA and benzyladenine researchgate.net.
Table 3: Comparative Efficacy of Germination Stimulants on Light-Requiring Lettuce Seeds
| Stimulant | Efficacy in Stimulating Germination |
| Fusicoccin (1.5 × 10⁻⁶ M) | More active than GA and BA |
| Gibberellic Acid | Less active than FC |
| Benzyladenine | Less active than FC |
| White Light | Less active than FC |
Note: This table summarizes the comparative activity of FC-A versus other known germination stimulants on light-requiring lettuce seeds. researchgate.net
Comparative Mechanistic Analysis of this compound and Auxin-Mediated Plant Responses
Both this compound and the natural plant hormone auxin (primarily indole-3-acetic acid, IAA) stimulate plant growth through mechanisms that involve proton extrusion and plasma membrane hyperpolarization, aligning with the "acid-growth theory" researchgate.netnih.govoup.comresearchgate.netnih.govacs.org. Both compounds activate the PM H⁺-ATPase, leading to cell wall acidification and subsequent cell elongation researchgate.netoup.comresearchgate.netnih.govacs.org.
However, significant differences exist in their molecular mechanisms and kinetics. FC-A directly binds to and stabilizes the PM H⁺-ATPase/14-3-3 protein complex, resulting in irreversible activation of the proton pump researchgate.netoup.comresearchgate.netnih.govabcam.com. In contrast, auxin's activation of the PM H⁺-ATPase is more complex, involving phosphorylation events and leading to a transient rather than permanent membrane hyperpolarization researchgate.netnih.govnih.govresearchgate.netnih.govacs.org. Furthermore, FC-A often elicits faster responses, with shorter lag times for growth, proton extrusion, and membrane potential changes compared to IAA researchgate.netnih.gov. FC-A can also be more potent than auxin in promoting cell enlargement researchgate.netmdpi.com.
Table 4: Comparison of this compound and Auxin (IAA) Effects on Plant Cells
| Parameter | This compound (FC-A) | Auxin (IAA) |
| Primary Action | Stabilizes PM H⁺-ATPase/14-3-3 complex | Activates PM H⁺-ATPase (via phosphorylation) |
| PM H⁺-ATPase Activation | Irreversible | Reversible, transient |
| Membrane Potential Change | Permanent hyperpolarization | Transient hyperpolarization |
| Cell Wall Acidification | Induced | Induced |
| Cell Elongation | Stimulated (often more potent than IAA) | Stimulated |
| Lag Time for Effects | Shorter | Longer |
| Mechanism Link | Acid-growth theory | Acid-growth theory |
| Seed Dormancy Breaking | Effective | Effective (e.g., GA) |
| Stomatal Response | Irreversible opening | Regulated opening/closing |
Unelucidated Biological Actions and Differential Outcomes of this compound in Plant Systems
While much is understood about this compound's interaction with the PM H⁺-ATPase, some of its biological actions remain less clear. The phytotoxicity of FC-A, which can lead to plant death, is not solely attributable to stomatal opening; other unelucidated mechanisms likely contribute to its detrimental effects researchgate.net. Furthermore, the physiological responses to FC-A can exhibit significant variability depending on the plant species, cultivar, and developmental stage tandfonline.comtandfonline.com. For instance, differential responses in nutrient uptake, such as K⁺ uptake in rice varieties, underscore this genotypic variation tandfonline.comtandfonline.com.
The complex regulation of the PM H⁺-ATPase, including its phosphorylation status and interactions with various regulatory proteins, is an active area of research, with many details still to be elucidated oup.comnih.gov. Despite its known phytotoxic effects, FC-A also demonstrates growth-promoting properties, indicating a dual nature that warrants further investigation into its precise role in plant physiology and potential agricultural applications researchgate.netresearchgate.netmdpi.comresearchgate.net.
Structure Activity Relationships and Chemical Biology of Fusicoccin a
Elucidating Essential Structural Motifs for Fusicoccin (B1218859) A Bioactivity and Specificity
The bioactivity of Fusicoccin A is intrinsically linked to its complex three-dimensional structure, which comprises a unique 5-8-5 carbotricyclic diterpenoid core, a glucose moiety, and a t-pentenyl group attached to the glucose. nih.gov Extensive structure-activity relationship (SAR) studies have dissected the molecule to identify the key features governing its ability to stabilize the ternary complex formed by a 14-3-3 protein and its phosphorylated partner protein. nih.govnih.gov
The core 5-8-5 ring system is fundamental to the molecule's activity, providing the rigid scaffold necessary for presentation of key functional groups into the binding pocket of the 14-3-3/phosphopeptide interface. nih.gov Modifications to this core structure are generally detrimental to activity.
In contrast, the glycosidic portion of the molecule offers more tolerance for modification. nih.gov While the complete removal of the glucose moiety results in a significant reduction in biological activity, certain changes are permissible. nih.gov For instance, hydrogenation or even complete removal of the t-pentenyl moiety on the glucose has been shown to have little to no influence on the binding affinity to 14-3-3 proteins. nih.gov This suggests that this part of the molecule is less critical for the direct interaction with the 14-3-3 protein, though it may play a role in other properties like solubility or bioavailability. nih.gov
Specific hydroxyl groups on the fusicoccane core are also critical. For example, studies have demonstrated that the presence of a hydroxyl group at the C-12 position can hinder the binding to 14-3-3 in complex with certain phospholigands, likely due to steric clashes. researchgate.net Conversely, derivatives lacking the 12-hydroxyl group exhibit significant cytotoxicity, correlating with their ability to form ternary complexes. researchgate.net
Rational Design and Semisynthesis of this compound Derivatives for Mechanistic Probing
Leveraging the foundational knowledge of its SAR, researchers have rationally designed and synthesized a variety of this compound derivatives to probe the mechanistic intricacies of 14-3-3 protein interactions. These semisynthetic analogs serve as powerful tools to investigate the roles of specific 14-3-3-mediated complexes in cellular signaling pathways.
One strategy has been the modification of the glucose moiety. For example, introducing an amino group at the 6'-position of the glucoside was found to enhance the stabilizing effect on 14-3-3-phosphopeptide interactions. nih.gov This led to the development of derivatives like 6'-amino benzyl (B1604629) fusicoccin, which demonstrated higher antiproliferative activity than earlier fusicoccin-based agents. nih.gov
Another approach involves the synthesis of fluorescently labeled this compound derivatives. These probes, often modified at the C-12 position, have been instrumental in developing in vitro assays to quantify the stabilization of 14-3-3 complexes. researchgate.net By comparing the activity of derivatives with and without the C-12 hydroxyl group, a clearer understanding of the steric constraints within the binding pocket has been achieved. researchgate.net
Furthermore, biosynthetic intermediates of this compound, such as Fusicoccin-J (FC-J) and Fusicoccin-H (FC-H), have been utilized to understand the structural requirements for its biological effects. nih.govrsc.org FC-J, which retains key functional groups, shows biological activity similar to FC-A, while FC-H, lacking these functionalities, is less effective. nih.gov This comparative analysis reinforces the importance of specific functional groups for potent stabilization of the 14-3-3/client protein interaction. nih.gov
Quantitative Analysis of this compound Modifications on 14-3-3 Binding Affinity and Selectivity
The development of quantitative assays has been crucial for a precise understanding of how structural modifications to this compound impact its interaction with 14-3-3 proteins. Techniques such as isothermal titration calorimetry (ITC) and fluorescence polarization (FP) have provided valuable data on binding affinities and the cooperativity of ternary complex formation.
ITC studies have revealed that this compound itself binds only weakly to 14-3-3 proteins in the absence of a phosphopeptide. nih.gov However, in the presence of a suitable phosphopeptide partner, the binding affinity of both the peptide and this compound for the 14-3-3 protein is mutually increased by as much as 90-fold. nih.gov This highlights the cooperative nature of the ternary complex formation.
The table below presents hypothetical data, illustrating how different modifications to this compound can affect its binding affinity for a 14-3-3/phosphopeptide complex, a concept central to the research in this area.
| Compound | Modification | Dissociation Constant (Kd) µM | Fold Change vs. This compound |
| This compound | Parent Compound | 0.5 | 1.0 |
| Derivative 1 | Removal of t-pentenyl group | 0.6 | 1.2 |
| Derivative 2 | 6'-amino substitution on glucose | 0.3 | 0.6 |
| Derivative 3 | Removal of 12-hydroxyl group | 0.4 | 0.8 |
| Derivative 4 | Removal of glucose moiety | 5.0 | 10.0 |
This table is a representative illustration based on published findings and is not a direct representation of a single study.
These quantitative analyses are essential for building predictive models for the rational design of new this compound derivatives with tailored affinities and selectivities.
Investigation of this compound Analogs for Differentiated Biological Effects
The subtle and significant structural variations among this compound analogs can lead to differentiated biological effects, a property that is being actively explored for therapeutic applications. While this compound itself can stabilize a broad range of 14-3-3 PPIs, specific analogs may exhibit a degree of selectivity for certain 14-3-3 isoforms or for particular 14-3-3/client protein complexes. acs.orgacs.org
For example, studies have investigated the isoform-specificity of this compound-induced stabilization across the seven human 14-3-3 isoforms. While for many phospholigands the differences in stabilization are minor, in some cases, a degree of selectivity is observed. For instance, this compound showed a greater stabilization effect for the 14-3-3σ·ERα-ctp interaction compared to the 14-3-3σ·GplBα-ctp interaction. acs.org
The biological consequences of such differential stabilization are significant. Analogs that are more effective at stabilizing the interaction between 14-3-3 and a pro-apoptotic protein, while being less effective at stabilizing interactions with anti-apoptotic proteins, could be developed as more potent and specific anticancer agents. The observation that 12-dehydroxyl fusicoccin derivatives exhibit cytotoxicity while their 12-hydroxyl counterparts are inactive, points towards a mechanism where the stabilization of a specific subset of 14-3-3 interactions is crucial for the observed biological outcome. researchgate.net
Furthermore, the natural analog Fusicoccin-H, which is more hydrophilic, shows no growth-promoting effect in plants, unlike this compound and Fusicoccin-J. nih.gov This suggests that physicochemical properties, in addition to direct binding interactions, play a critical role in the ultimate biological effect of these compounds. The continued investigation of a diverse library of this compound analogs is therefore a promising avenue for uncovering novel biological functions and developing targeted therapeutics.
Advanced Research Methodologies in Fusicoccin a Studies
Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy for Complex Elucidation
Structural biology techniques are paramount for deciphering the precise three-dimensional architecture of FC-A and its complexes with target proteins. X-ray crystallography has been instrumental in providing atomic-level detail of FC-A bound to 14-3-3 proteins. For instance, the crystal structure of a ternary complex involving a plant 14-3-3 protein, FC-A, and a phosphopeptide derived from the C-terminus of the H⁺-ATPase has been elucidated oup.comnih.govmdpi.com. These studies reveal that FC-A occupies a cavity within the protein-phosphopeptide interaction surface, making extensive contacts with the 14-3-3 protein oup.comnih.gov. The structural data confirm that FC-A stabilizes the interaction between 14-3-3 proteins and their phosphoprotein partners by binding in a groove adjacent to the peptide oup.comnih.govnih.gov. While cryo-electron microscopy (Cryo-EM) has not been as extensively reported for FC-A as X-ray crystallography, it offers a complementary approach for studying large protein complexes or those that are difficult to crystallize, potentially providing insights into dynamic interactions or conformational states mdpi.com.
Biophysical Techniques: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) in Ligand-Protein Interaction Analysis
Biophysical methods provide quantitative data on the binding kinetics and thermodynamics of FC-A interactions with its protein targets, primarily 14-3-3 proteins. Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity (Kd) of FC-A to 14-3-3 proteins, revealing that FC-A alone binds with low affinity (Kd ≈ 50 µM) nih.govmdpi.com. However, when bound to a peptide interactor, FC-A significantly enhances the binding affinity of both the peptide and the 14-3-3 protein, stabilizing the ternary complex nih.govmdpi.com. ITC studies also indicate that FC-A binding to a 14-3-3–peptide complex is often enthalpy-driven, suggesting the formation of favorable non-covalent interactions nih.gov.
Fluorescence Polarization (FP) is another widely used technique for characterizing ligand-protein interactions. FP assays have demonstrated that FC-A can stabilize the interaction between 14-3-3 proteins and various client proteins, such as ERα, TASK3, and CFTR, by increasing the apparent affinity by several fold nih.govpnas.orgresearchgate.netfrontiersin.orgacs.orgamazonaws.com. For example, FP measurements showed that FC-A stabilized the 14-3-3σ·ERα-ctp complex by approximately 40-fold nih.gov. These studies often involve a fluorescein-labeled phospholigand, and the change in polarization upon titration with 14-3-3 proteins in the presence or absence of FC-A quantifies the stabilizing effect nih.govresearchgate.netacs.orgamazonaws.com. FP is also employed to determine EC50 values for FC-A's stabilizing activity nih.govresearchgate.net.
Proteomics-Based Strategies for Comprehensive Target Identification of Fusicoccin (B1218859) A
Proteomics, particularly mass spectrometry (MS)-based approaches, plays a crucial role in identifying the cellular targets of FC-A. By analyzing protein complexes pulled down with FC-A or its analogs, researchers can identify novel binding partners. Mass spectrometry has been used to identify FC-A binding partners, including the stress response protein GCN-1 nih.gov. Furthermore, proteomics has been employed in conjunction with other techniques to identify a broader range of 14-3-3 binding partners that could potentially be modulated by FC-A nih.govnih.govresearchgate.net. Native mass spectrometry has emerged as a powerful tool for rapidly screening PPI stabilizers, allowing for the simultaneous monitoring of stoichiometry and binding equilibria of complexes like 14-3-3 with its partners, even in the presence of FC-A rsc.orgucla.edu.
Functional Genomics and Gene Editing Technologies in Fusicoccin A Biosynthesis Investigations
Understanding the biosynthesis of FC-A involves functional genomics and gene editing. Researchers have identified gene clusters in Phomopsis amygdali responsible for FC-A production. These clusters contain genes encoding enzymes such as diterpene synthases, cytochrome P450s, dioxygenases, prenyltransferases, and glycosyltransferases nih.govgoogle.compnas.orgtandfonline.comresearchgate.netnih.govacs.org. For instance, P. amygdali fusicoccadiene synthase (PaFS) was identified as an unusual multifunctional enzyme possessing both prenyltransferase and terpene cyclase activities, catalyzing the conversion of C5 isoprene (B109036) units into the precursor fusicocca-2,10(14)-diene (B1251661) nih.govpnas.org. Gene disruption and heterologous expression of these genes in E. coli have been used to clarify the biosynthetic pathway and the roles of specific enzymes, such as those involved in hydroxylation at the C12 position nih.govpnas.orgresearchgate.net. Gene editing technologies like CRISPR-Cas9 could further facilitate the precise manipulation of these biosynthetic genes to study pathway intermediates or to produce modified FC-A analogs crick.ac.uk.
Electrophysiological Methods for Characterizing this compound's Impact on Ion Channel Activities
Electrophysiological techniques, particularly patch-clamp analysis, are vital for investigating FC-A's effects on ion channel activity, especially its well-established interaction with the plasma membrane H⁺-ATPase. Patch-clamp experiments on guard cell protoplasts have shown that FC-A stimulates an increase in outward current, indicative of H⁺ pump activation mdpi.comcapes.gov.brnih.govnih.gov. This activation is largely voltage-independent and occurs even when K⁺ channels are inactivated, suggesting a direct effect on the H⁺-ATPase capes.gov.brnih.gov. Studies have also indicated that FC-A can stabilize the interaction between 14-3-3 proteins and the KAT1 channel, enhancing KAT1 conductance by increasing maximal current and positively shifting its voltage dependency oup.commdpi.comresearchgate.net. While FC-A's primary effect is on the H⁺-ATPase, some research has explored its impact on K⁺ channels, noting progressive inactivation of outward-rectifying K⁺ channels in guard cells under FC treatment, which contributes to membrane potential changes nih.gov.
In Vitro and Cell-Based Assays for Investigating this compound's Molecular and Cellular Effects
A variety of in vitro and cell-based assays are employed to dissect the molecular and cellular consequences of FC-A action. In vitro assays, often coupled with biophysical or structural methods, are used to confirm direct binding and interaction stabilization between FC-A and its protein partners nih.govmdpi.comnih.govpnas.orgresearchgate.netacs.orgamazonaws.comrsc.orgresearchgate.netacs.org. Cell-based assays, including those using plant epidermal peels or protoplasts, demonstrate FC-A's physiological effects, such as stomatal opening capes.gov.brnih.gov. In mammalian cell systems, FC-A has been shown to induce apoptosis and affect cell proliferation and migration, with studies investigating its role in cancer cell signaling pathways, including PI3K/AKT and MAPK pathways uliege.bemedchemexpress.comresearchgate.net. Proteomics approaches, as mentioned earlier, are also cell-based assays used to identify FC-A's protein targets within cellular contexts nih.govnih.govresearchgate.net. Furthermore, assays measuring kinase activity have been used to screen for FC-A's effects on various kinases, although its primary known mechanism involves 14-3-3 stabilization rather than direct kinase inhibition uliege.be.
Future Directions and Emerging Research Avenues for Fusicoccin a
Exploring Novel Fusicoccin (B1218859) A-Mediated 14-3-3 Interactions in Understudied Eukaryotic Systems
The 14-3-3 protein family is remarkably conserved across all eukaryotic organisms, where they act as key regulators in a multitude of cellular processes by binding to phosphorylated client proteins. nih.govnih.gov While the effects of Fusicoccin A have been extensively studied in plants and, more recently, in human cells for applications in cancer and neurology, its influence on 14-3-3 PPIs in other eukaryotic systems remains largely unexplored. chemrxiv.orgnih.govresearchgate.net
Future research should focus on investigating the impact of FC-A in understudied organisms such as fungi, protists, and insects. For instance, FC-A has been shown to induce randomization of left-right patterning during amphibian embryogenesis through its interaction with 14-3-3ε, highlighting its potential to modulate developmental processes in non-plant, non-mammalian systems. nih.gov Given the fundamental role of 14-3-3 proteins in the cellular signaling of these organisms, FC-A could serve as a powerful tool to probe these pathways. Such explorations could reveal novel biological functions and potentially lead to the development of new classes of fungicides or insecticides.
| Eukaryotic System | Known/Potential 14-3-3 Interactions Stabilized by this compound | Potential Research Applications |
| Plants | H+-ATPase, Nitrate Reductase | Herbicide development, Plant growth regulation nih.govresearchgate.net |
| Mammals (Human) | p53, Estrogen Receptor α (ERα), Spastin | Anticancer therapies, Neuroregeneration medchemexpress.comelifesciences.org |
| Amphibians | 14-3-3ε involved in embryogenesis | Developmental biology research nih.gov |
| Fungi | (Largely unexplored) | Probing signaling pathways, Potential for novel fungicides |
| Insects | (Largely unexplored) | Investigating insect physiology, Potential for novel insecticides |
| Protists | (Largely unexplored) | Understanding basic cellular processes in early eukaryotes |
Advancements in Synthetic Biology for Sustainable this compound Production and Analog Generation
The complex structure of this compound makes its total chemical synthesis challenging and commercially unviable. nih.gov Production currently relies on fermentation of the native producer, Phomopsis amygdali, which can be inefficient. nih.gov Synthetic biology and metabolic engineering offer a promising alternative for sustainable and scalable production of FC-A and its derivatives. frontiersin.orgmathworks.com
A significant breakthrough has been the identification and characterization of the fusicoccin biosynthetic gene cluster, including the unusual multifunctional enzyme, P. amygdali fusicoccadiene synthase (PaFS). pnas.orgnih.govnih.gov This enzyme can synthesize the diterpene precursor, fusicocca-2,10(14)-diene (B1251661), directly from universal C5 isoprene (B109036) units. pnas.orgnih.gov This discovery has enabled the heterologous production of fusicoccane scaffolds in engineered microbial hosts. nih.gov Researchers have successfully engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Aspergillus oryzae to produce fusicoccane precursors. nih.govnih.govnih.gov
These platforms not only allow for the sustainable production of FC-A but also open avenues for generating novel analogs. By introducing and combining biosynthetic enzymes, such as cytochrome P450s and dioxygenases from different fungal pathways, it is possible to create a variety of fusicoccane structures. nih.govacs.org This "hybrid synthetic strategy" can yield compounds with potentially improved therapeutic properties, such as enhanced stability, selectivity for specific 14-3-3 isoforms, or novel bioactivities like the anticancer effects observed in the related compound Cotylenin A. nih.govnih.govchemrxiv.org
| Engineered Host | Product(s) | Key Advancements |
| Escherichia coli | Fusicocca-2,10(14)-diene | Heterologous expression of the single PaFS gene is sufficient for precursor production. pnas.orgnih.gov |
| Saccharomyces cerevisiae | Fusicocca-2,10(14)-diene | Metabolic engineering strategies to improve yield and reduce by-products. nih.gov |
| Aspergillus oryzae | Cotylenol (a this compound aglycone analog) | Harnessing promiscuity of a cytochrome P450 from the FC-A pathway to produce analogs. nih.gov |
| Pichia pastoris | (Platform for various biologics) | Potential host for scalable, programmable production of biosynthetic enzymes. springernature.commit.edu |
Integration of Multi-Omics Data to Decipher Complex this compound Biological Networks
The biological effects of this compound extend beyond the stabilization of a single PPI. The modulation of a hub protein like 14-3-3 can trigger a cascade of downstream events, affecting numerous cellular pathways. To understand these complex biological networks, an integrated multi-omics approach is essential. This involves combining data from transcriptomics (gene expression), proteomics (protein abundance and interactions), and metabolomics (metabolite profiles).
A recent study combined proteomics and transcriptomics to identify the target proteins affected by a synergistic anticancer treatment of FC-A and interferon-α. tue.nl This approach successfully identified new 14-3-3 client proteins that could serve as targets for new cancer therapies. tue.nl Similarly, transcriptomic studies in plants have revealed global changes in gene expression in response to conditions where FC-A-related pathways are active, such as in cell wall modification. dntb.gov.uanih.govbiorxiv.org
By systematically applying these technologies, researchers can:
Identify the full spectrum of 14-3-3 PPIs stabilized by FC-A in a given cell type or organism.
Map the downstream signaling pathways that are activated or inhibited.
Discover unexpected off-target effects or novel mechanisms of action.
Identify biomarkers for predicting cellular response to FC-A or its derivatives.
This holistic view is crucial for both understanding the fundamental biology of 14-3-3 proteins and for the rational development of FC-A-based therapeutics.
| Omics Technology | Application in this compound Research | Potential Insights |
| Transcriptomics | Measures global changes in gene expression (mRNA levels) following FC-A treatment. tue.nl | Identifies regulated genes and pathways; reveals transcriptional networks affected by 14-3-3 modulation. dntb.gov.uanih.gov |
| Proteomics | Identifies changes in protein levels and post-translational modifications; maps the 14-3-3 interactome stabilized by FC-A. tue.nl | Confirms protein targets; discovers novel FC-A-stabilized PPIs. |
| Metabolomics | Analyzes changes in the cellular profile of small-molecule metabolites. | Reveals shifts in metabolic pathways; provides a functional readout of the cellular state after treatment. |
| Multi-Omics Integration | Combines data from all 'omics' layers to build comprehensive network models. | Provides a systems-level understanding of FC-A's mechanism of action; predicts complex cellular responses. |
Application of Computational Modeling and In Silico Screening for this compound Target Prediction and Derivative Design
Computational approaches are becoming indispensable in modern drug discovery and chemical biology. acs.org For this compound, computational modeling and in silico screening offer powerful tools to accelerate research and development. japsonline.com The crystal structure of the ternary complex of 14-3-3, a client phosphopeptide, and this compound provides a detailed blueprint for these computational efforts. nih.gov
Using this structural information, researchers can:
Predict New Targets: Bioinformatics approaches have been used to screen protein databases for the specific C-terminal recognition motif required for FC-A stabilization. nih.gov This has led to the prediction of over a hundred new candidate 14-3-3 client proteins that could be targeted by FC-A. nih.gov In silico docking simulations can further refine these predictions by estimating the binding affinity of FC-A to these novel 14-3-3/client complexes. mdpi.com
Design Novel Derivatives: Molecular modeling allows for the rational design of new FC-A analogs. researchgate.net By simulating modifications to the fusicoccane skeleton or its substituents, scientists can predict how these changes will affect binding affinity and selectivity for different 14-3-3 isoforms or client proteins. chemrxiv.org This in silico design process can prioritize the most promising derivatives for chemical synthesis or biosynthesis, saving significant time and resources.
These computational strategies, combined with experimental validation, will be key to unlocking the full therapeutic potential of the fusicoccane scaffold, enabling the development of next-generation PPI stabilizers with high potency and specificity. unlp.edu.arsemanticscholar.org
| Computational Tool/Method | Application in this compound Research | Outcome/Goal |
| Molecular Docking | Simulates the binding of FC-A or its analogs into the pocket of the 14-3-3/client protein complex. japsonline.com | Predicts binding affinity and orientation; identifies key molecular interactions. |
| Virtual/In Silico Screening | Uses computational models to screen large libraries of proteins or small molecules for potential interactions. unlp.edu.ar | Identifies new potential protein targets for FC-A; discovers new small molecules that could mimic FC-A. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ternary complex over time. japsonline.com | Assesses the stability of the complex; reveals conformational changes induced by FC-A binding. |
| Bioinformatics/Sequence Analysis | Scans proteomes for sequences matching the known 14-3-3 binding motifs targeted by FC-A. nih.gov | Generates a list of putative FC-A targets for experimental validation. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
